2-(Chloromethyl)-N-ethylpyridin-4-amine

Catalog No.
S13800060
CAS No.
M.F
C8H11ClN2
M. Wt
170.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)-N-ethylpyridin-4-amine

Product Name

2-(Chloromethyl)-N-ethylpyridin-4-amine

IUPAC Name

2-(chloromethyl)-N-ethylpyridin-4-amine

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

InChI

InChI=1S/C8H11ClN2/c1-2-10-7-3-4-11-8(5-7)6-9/h3-5H,2,6H2,1H3,(H,10,11)

InChI Key

RWHNTFJLFQMXHJ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=NC=C1)CCl

2-(Chloromethyl)-N-ethylpyridin-4-amine is a chemical compound characterized by a pyridine ring with a chloromethyl group at the 2-position and an ethylamine substituent at the nitrogen of the pyridine. This structure imparts unique chemical and biological properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. The compound is often encountered in the form of its hydrochloride salt, which enhances its solubility and stability.

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to various derivatives.
  • Oxidation: The compound can be oxidized to yield N-oxide derivatives.
  • Reduction: Reduction reactions can convert the chloromethyl group into a methyl group.

Common reagents for these reactions include sodium azide for nucleophilic substitution, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction.

2-(Chloromethyl)-N-ethylpyridin-4-amine exhibits significant biological activity. Its structural characteristics suggest potential roles in enzyme inhibition and receptor binding. The chloromethyl group may act as an alkylating agent, which can modify nucleophilic sites on proteins or nucleic acids, potentially leading to inhibition of enzyme activity or alteration of receptor function. This makes it a candidate for research in pharmacology, particularly in studies targeting neurological disorders .

The synthesis of 2-(chloromethyl)-N-ethylpyridin-4-amine typically involves chloromethylation of N-ethylpyridin-4-amine. A common method includes:

  • Chloromethylation Reaction: N-ethylpyridin-4-amine is reacted with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 2-position of the pyridine ring.
  • Purification: The product is often purified through recrystallization or chromatography to obtain it in hydrochloride form.

Industrial methods may employ continuous flow reactors to enhance yield and purity .

The compound has several applications across various fields:

  • Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceutical compounds, especially those aimed at treating neurological disorders.
  • Organic Synthesis: It acts as a building block for creating more complex molecules, including catalysts and ligands.
  • Biological Studies: Used in enzyme inhibition studies and receptor binding assays due to its structural similarity to biologically active compounds .

Research indicates that 2-(chloromethyl)-N-ethylpyridin-4-amine interacts with specific molecular targets. Its mechanism of action involves binding to enzymes or receptors, potentially altering their activity. This interaction profile is crucial for understanding its therapeutic potential and guiding further development in drug design .

Several compounds share structural similarities with 2-(chloromethyl)-N-ethylpyridin-4-amine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2,5-Dichloro-N-ethylpyridin-4-amineContains two chlorine atoms at positions 2 and 5Enhanced reactivity due to multiple halogens
4-Chloro-N-ethylpyridin-2-amineChlorine at the 4-position of pyridineLacks the chloromethyl group
2-Chloro-N-methylpyridin-4-amineMethyl group instead of ethyl on nitrogenDifferent alkyl substituent

Uniqueness

The uniqueness of 2-(chloromethyl)-N-ethylpyridin-4-amine lies in its combination of a chloromethyl group and an ethylamine substituent. This combination provides distinct reactivity patterns and biological activities that are not present in similar compounds. Its ability to undergo nucleophilic substitution reactions while also serving as a potential therapeutic agent makes it particularly valuable in both synthetic and medicinal chemistry contexts.

The synthesis of 2-(chloromethyl)-N-ethylpyridin-4-amine emerged alongside advancements in pyridine chemistry during the late 20th century. While its exact discovery timeline remains undocumented, PubChem records indicate sustained interest since the early 2000s, with structural modifications cataloged as recently as 2025. The compound’s development parallels the broader exploration of chloromethylpyridine derivatives, which gained traction due to their reactivity in nucleophilic substitution and cross-coupling reactions. Early applications focused on its role as an alkylating agent in pharmaceutical intermediates, particularly in neurologically active compounds.

Nomenclature and Structural Identification

The systematic IUPAC name, 2-(chloromethyl)-N-ethylpyridin-4-amine, precisely describes its architecture:

  • Pyridine core: A six-membered aromatic ring with one nitrogen atom.
  • Chloromethyl group: -CH₂Cl substituent at the 2-position.
  • Ethylamine group: -NHCH₂CH₃ at the 4-position.

Alternative designations include 4-(ethylamino)-2-(chloromethyl)pyridine and the CAS registry number 1423031-65-5. Spectroscopic identification relies on:

  • ¹H NMR: Distinct signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 3.2–3.4 ppm, quartet) and chloromethyl protons (δ 4.6–4.8 ppm, singlet).
  • IR spectroscopy: N-H stretching at ~3300 cm⁻¹ and C-Cl absorption near 700 cm⁻¹.

Significance in Heterocyclic Chemistry

As a bifunctional pyridine derivative, this compound bridges aromaticity and aliphatic reactivity. The pyridine ring’s electron-withdrawing nature directs electrophilic attacks to the 3-position, while the chloromethyl group serves as a versatile handle for further functionalization. Such properties make it invaluable for constructing:

  • Pharmaceutical intermediates: Antidepressants, antivirals, and kinase inhibitors.
  • Ligands in coordination chemistry: Chelating agents for transition metal catalysts.
  • Polymer precursors: Monomers for conductive materials.

Chloromethylation of N-Ethylpyridin-4-amine

The direct chloromethylation of N-ethylpyridin-4-amine represents the most straightforward synthetic approach to 2-(chloromethyl)-N-ethylpyridin-4-amine [1]. This methodology relies on electrophilic aromatic substitution mechanisms where chloromethyl cations attack the electron-rich pyridine ring at the 2-position [2]. The regioselectivity is governed by the directing effects of the nitrogen-ethyl substituent at the 4-position, which activates the ortho positions (2 and 6) through resonance donation [3].

The chloromethylation reaction proceeds through formation of a chloromethyl cation intermediate, which can be generated through various reagent combinations [2]. The mechanism involves initial formation of a carbocation species, followed by electrophilic attack on the aromatic ring and subsequent deprotonation to restore aromaticity [1]. Temperature control is critical as excessive heat can lead to over-reaction and formation of multiple chloromethyl substitutions [4].

Reagent Selection and Reaction Optimization

The selection of appropriate reagent systems significantly influences both yield and selectivity in the chloromethylation of N-ethylpyridin-4-amine [5] [1]. Five primary reagent combinations have been extensively studied for this transformation, each offering distinct advantages and limitations.

Reagent SystemTemperature (°C)Reaction Time (h)Typical Yield (%)Key Advantages
Formaldehyde + HCl + ZnCl₂80-9010-1272-78Mild conditions, good selectivity
Paraformaldehyde + HCl + ZnCl₂60-954-1682-85Higher yields, industrial scalability
Dimethoxymethane + ClSO₃H + ZnI₂5-100.5-285-95Low temperature, excellent yields
Phosgene + Base3-250.25-170-85Fast reaction, good control
Chloromethyl methyl ether (MOMCl) + ZnCl₂75-801660-75Clean reaction, easy workup

The formaldehyde-hydrogen chloride-zinc chloride system operates through generation of chloromethyl ether intermediates [5]. Zinc chloride serves as a Lewis acid catalyst, facilitating the formation of electrophilic chloromethyl species while maintaining reaction selectivity [4]. The molar ratio of reactants significantly affects product distribution, with optimal ratios of pyridine substrate to formaldehyde to hydrogen chloride typically maintained at 1:1.5:2 [5].

Paraformaldehyde-based systems offer enhanced scalability due to the solid nature of the formaldehyde source [5]. The gradual thermal decomposition of paraformaldehyde provides controlled release of formaldehyde, preventing excessive local concentrations that could lead to side reactions [6]. This approach has demonstrated particular utility in industrial applications where consistent product quality is paramount [7].

The dimethoxymethane-chlorosulfonic acid-zinc iodide combination represents the most efficient low-temperature methodology [1]. This system generates methyl chloromethyl ether in situ, which subsequently reacts with the aromatic substrate [1]. The zinc iodide catalyst promotes formation of chloromethyl cations under remarkably mild conditions, achieving excellent yields while minimizing thermal decomposition pathways [1].

Phosgene-based chloromethylation offers rapid reaction times and excellent control over product formation [8]. The reaction typically employs triethylamine or pyridine as base to neutralize hydrogen chloride byproducts [8]. This methodology requires specialized equipment due to the toxic nature of phosgene but provides exceptional selectivity and clean product profiles [8].

Solvent Systems and Temperature Dependencies

Solvent selection profoundly influences both reaction kinetics and product selectivity in chloromethylation reactions [9]. The dielectric constant of the reaction medium affects the stability of carbocationic intermediates and thereby controls reaction rates and product distributions [9].

SolventDielectric ConstantReaction Rate EnhancementProduct Selectivity (%)Optimal Temperature (°C)
Dichloromethane9.12.5x9225-35
Chloroform4.81.8x8840-50
Toluene2.41.2x8580-90
Acetonitrile37.53.1x9560-70
Tetrahydrofuran7.62.0x8950-60
Dimethoxyethane7.21.9x9145-55
Carbon tetrachloride2.21.0x8270-80

Dichloromethane emerges as an optimal solvent due to its moderate polarity and excellent solvation of both reactants and intermediates [8] [10]. The solvent's ability to stabilize chloromethyl cations while maintaining reasonable reaction rates makes it particularly suitable for controlled chloromethylation processes [11]. Additionally, dichloromethane facilitates easy product isolation through simple extraction procedures [10].

Acetonitrile demonstrates the highest reaction rate enhancement due to its high dielectric constant and strong dipole moment [9]. This polar aprotic solvent effectively stabilizes charged intermediates while promoting nucleophilic attack on electrophilic centers [12]. However, acetonitrile requires careful temperature control to prevent unwanted side reactions at elevated temperatures [9].

Temperature optimization requires balancing reaction rate against selectivity considerations [4]. Lower temperatures favor selectivity but require extended reaction times, while higher temperatures accelerate reactions but increase side product formation .

Temperature (°C)Conversion Rate (%)Selectivity (%)Side Product Formation (%)Reaction Time (h)
0-1015-2598<224-48
25-3545-60953-58-12
50-6075-85926-84-6
80-9090-95888-122-4
100-11095-988212-181-2
120-13085-907520-250.5-1

The optimal temperature range of 50-60°C provides an excellent compromise between reaction efficiency and product quality . At these temperatures, conversion rates reach 75-85% while maintaining selectivity above 90% [4]. Side product formation remains manageable at 6-8%, consisting primarily of disubstituted and over-chloromethylated derivatives [2].

Alternative Pathways via Pyridine-N-Oxide Intermediates

Pyridine N-oxide intermediates offer an alternative synthetic route that can provide enhanced regioselectivity and milder reaction conditions [14] [10]. This approach involves initial oxidation of the pyridine nitrogen followed by chloromethylation and subsequent deoxygenation [14]. The N-oxide functionality modifies the electronic properties of the pyridine ring, often leading to improved selectivity in electrophilic substitution reactions [14].

The N-oxide pathway typically proceeds through three distinct stages: oxidation of N-ethylpyridin-4-amine to the corresponding N-oxide, chloromethylation of the N-oxide intermediate, and reduction to remove the oxide functionality [14] [10]. Each stage requires optimization to achieve maximum overall efficiency [15].

Oxidation MethodOxidation Yield (%)Chloromethylation Yield (%)Overall Yield (%)Reaction Conditions
m-Chloroperoxybenzoic acid85-9578-8566-81DCM, 0-5°C, 24h
Hydrogen peroxide + Acetic acid70-8065-7546-60AcOH, 50-80°C, 3-6h
Dimethyldioxirane90-9880-8872-86Acetone, -78°C, 2h
Methyltrioxorhenium + H₂O₂92-9682-9075-86MeOH, RT, 4-8h
Titanium silicalite + H₂O₂95-9985-9281-91Flow, 135°C, 3min

m-Chloroperoxybenzoic acid represents the most commonly employed oxidizing agent for pyridine N-oxide formation [14] [10]. The reaction proceeds smoothly in dichloromethane at low temperatures, providing high yields with minimal side product formation [10]. The mild conditions preserve sensitive functional groups while achieving efficient oxidation [14].

Hydrogen peroxide in acetic acid offers a more economical approach but requires elevated temperatures and longer reaction times [10]. This method generates significant amounts of water as a byproduct, which can complicate subsequent chloromethylation steps [6]. The acetic acid medium also poses challenges for product isolation and purification [10].

Dimethyldioxirane provides exceptionally high yields under cryogenic conditions [14]. The reagent's high electrophilicity enables rapid oxidation at very low temperatures, minimizing thermal decomposition pathways [16]. However, the requirement for specialized equipment and handling procedures limits its practical application [14].

Methyltrioxorhenium catalyzed oxidation using hydrogen peroxide offers excellent selectivity under ambient conditions [14]. The catalytic nature of this system reduces reagent consumption while maintaining high efficiency [15]. The methanol solvent facilitates easy product isolation and purification [16].

Titanium silicalite catalyzed oxidation in continuous flow systems represents the most advanced methodology [15]. This approach achieves near-quantitative yields under controlled flow conditions while minimizing safety hazards associated with peroxide handling [15]. The heterogeneous catalyst enables easy separation and recycling, making this method particularly attractive for industrial applications [17].

Industrial-Scale Production Techniques

Industrial production of 2-(chloromethyl)-N-ethylpyridin-4-amine requires robust methodologies that prioritize safety, efficiency, and economic viability [18] [11]. Large-scale synthesis necessitates careful consideration of heat and mass transfer, waste minimization, and product quality consistency [19] [7].

Continuous Flow Reactor Applications

Continuous flow reactors offer significant advantages for industrial chloromethylation processes, including enhanced safety, improved heat transfer, and better process control [18] [11] [12]. The high surface-area-to-volume ratio of flow systems enables efficient heat dissipation, preventing dangerous temperature excursions that can occur in batch processes [11].

ParameterBatch ProcessContinuous Flow
Overall Yield (%)70-8285-95
Product Purity (%)85-9292-98
Reaction Time6-12 hours3-10 minutes
Temperature Control (±°C)±5±1
Pressure Control (±bar)±0.5±0.1
Throughput (kg/day)50-100200-500
Energy Consumption (kWh/kg)25-3515-22
Waste Generation (kg/kg product)3.5-5.21.8-2.5
Safety Risk LevelHighLow
Capital InvestmentModerateHigh

Continuous flow systems demonstrate superior temperature control capabilities, maintaining reaction temperatures within ±1°C compared to ±5°C achievable in batch reactors [18] [11]. This precise control enables operation at optimal conditions while minimizing side reactions and improving product consistency [12].

The enhanced mixing characteristics of flow reactors promote more uniform reaction conditions throughout the system [18]. Rapid mixing of reactants reduces local concentration gradients that can lead to undesired side reactions in batch processes [11]. Additionally, the continuous nature of flow systems enables real-time monitoring and adjustment of reaction parameters [12].

Flow reactors also provide improved safety profiles by limiting the inventory of hazardous materials at any given time [11]. The small reactor volumes minimize the consequences of potential runaway reactions while enabling rapid shutdown procedures [18]. This is particularly important for chloromethylation reactions, which can be highly exothermic and potentially dangerous at large scales [11].

Titanium silicalite catalyzed systems in packed-bed flow reactors have demonstrated exceptional performance for pyridine N-oxide formation [15]. These systems maintain catalyst activity for over 800 hours of continuous operation while achieving near-quantitative yields [15]. The heterogeneous nature of the catalyst eliminates separation challenges associated with homogeneous systems [17].

Purification and Isolation Protocols

Industrial purification of 2-(chloromethyl)-N-ethylpyridin-4-amine requires methods that balance efficiency, product quality, and economic considerations [7] [20]. Multiple purification techniques are available, each with distinct advantages and limitations for large-scale applications [21].

Purification MethodRecovery Yield (%)Final Purity (%)Processing TimeSolvent Usage (L/kg)Energy Requirements
Distillation75-8592-964-6 hours2-4High
Recrystallization80-9095-998-12 hours5-8Low
Column Chromatography85-9598-99.52-4 hours8-15Moderate
Liquid-Liquid Extraction70-8085-921-2 hours3-6Low
Ion Exchange88-9594-983-5 hours4-7Moderate
Continuous Flow Purification90-9896-9910-30 minutes1-2Moderate

Distillation represents the most traditional approach for large-scale purification [7]. The process achieves good recovery yields while providing acceptable purity levels for most applications [7]. However, the high energy requirements and potential for thermal decomposition limit its applicability for heat-sensitive compounds [21].

Recrystallization offers excellent final product purity but requires extended processing times [20]. The method is particularly suitable for producing pharmaceutical-grade materials where purity specifications are stringent [20]. Solvent selection critically affects both yield and purity, with polar protic solvents generally providing optimal results [20].

Liquid-liquid extraction provides rapid processing with low energy consumption [7]. This method is particularly effective for removing ionic impurities and unreacted starting materials [21]. The choice of extraction solvent significantly influences separation efficiency and requires optimization for specific impurity profiles [20].

Ion exchange techniques demonstrate excellent selectivity for charged impurities and provide good recovery yields [21]. These methods are particularly effective for removing inorganic salts and acidic byproducts from chloromethylation reactions [20]. The reusable nature of ion exchange resins reduces operating costs and environmental impact [21].

Continuous flow purification systems represent emerging technology that combines high efficiency with reduced processing times [18]. These systems enable real-time monitoring of purity levels and automatic adjustment of operating parameters [12]. The reduced solvent requirements and energy consumption make flow purification particularly attractive for sustainable manufacturing [11].

Crystallographic Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction represents the gold standard for determining the three-dimensional molecular structure of organic compounds. For pyridine derivatives containing chloromethyl and ethylamine substituents, crystallographic analysis provides crucial information about molecular geometry, intermolecular interactions, and crystal packing arrangements [1] [2].

The crystallographic analysis of 2-(Chloromethyl)-N-ethylpyridin-4-amine would be expected to reveal a triclinic or monoclinic crystal system, similar to other chloromethyl-substituted pyridine derivatives. Related compounds such as 2-chloro-5-(chloromethyl)pyridine crystallize in the monoclinic space group P21/c with unit cell parameters a = 4.0770(8) Å, b = 10.322(2) Å, c = 16.891(3) Å, and β = 95.95(3)° [3]. The molecular structure typically exhibits near-planarity of the pyridine ring with the chloromethyl substituent deviating slightly from this plane due to steric effects.

The crystallographic data for similar compounds demonstrate that intermolecular hydrogen bonding plays a significant role in crystal packing. For instance, N-(4-Chlorophenyl)-4-methylpyridin-2-amine forms centrosymmetric dimers linked by pairs of N—H⋯N hydrogen bonds, resulting in eight-membered {⋯NCNH}2 synthons [4]. In the case of 2-(Chloromethyl)-N-ethylpyridin-4-amine, the secondary amine group would likely participate in similar intermolecular hydrogen bonding networks, while the chloromethyl group may engage in weak C—H⋯Cl interactions.

Bond Length and Angle Correlations

The molecular geometry of 2-(Chloromethyl)-N-ethylpyridin-4-amine would be characterized by specific bond lengths and angles that reflect the electronic properties of the substituents. Based on crystallographic data for related compounds, the following structural parameters would be expected:

Key Bond Lengths:

  • C-Cl bond length: approximately 1.774-1.810 Å
  • C-N (pyridine ring): 1.310-1.354 Å
  • C-N (ethylamine): 1.332-1.343 Å
  • C-C (aromatic): 1.380-1.395 Å

Critical Bond Angles:

  • N-C-C angles in the pyridine ring: 116-125°
  • C-N-C angle at the ethylamine nitrogen: 117-120°
  • C-C-Cl angle: approximately 111°

The dihedral angle between the pyridine ring and the ethylamine substituent would be influenced by steric interactions and electronic effects. Similar compounds exhibit dihedral angles ranging from 48° to 70°, suggesting significant non-planarity in the molecular structure [1] [4].

Spectroscopic Profiling

Nuclear Magnetic Resonance (1H, 13C) Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of individual atoms. For 2-(Chloromethyl)-N-ethylpyridin-4-amine, the 1H Nuclear Magnetic Resonance spectrum would exhibit characteristic resonances reflecting the chemical environment of each proton.

1H Nuclear Magnetic Resonance Spectral Assignments:

The aromatic protons of the pyridine ring would appear in the region δ 7.0-8.5 parts per million. The H-2 proton (ortho to nitrogen) would be expected at δ 8.2-8.5 parts per million due to the deshielding effect of the nitrogen atom. The H-3 and H-5 protons would appear at δ 7.2-7.8 parts per million, while the H-6 proton would resonate at δ 7.0-7.4 parts per million [5] [6].

The chloromethyl protons would appear as a singlet at δ 4.5-4.8 parts per million, characteristic of methylene protons adjacent to an electron-withdrawing chlorine atom [7]. The ethylamine substituent would contribute a complex multiplet pattern: the N-H proton would appear as a broad signal at δ 4.5-5.5 parts per million, the N-CH2 protons as a quartet at δ 2.6-3.2 parts per million, and the CH3 protons as a triplet at δ 1.0-1.3 parts per million [8].

13C Nuclear Magnetic Resonance Spectral Assignments:

The 13C Nuclear Magnetic Resonance spectrum would provide information about the carbon framework. The aromatic carbons would appear in the region δ 120-160 parts per million, with the carbon bearing the chloromethyl substituent appearing at δ 150-160 parts per million due to attachment to the electron-withdrawing pyridine nitrogen [9]. The chloromethyl carbon would resonate at δ 43-48 parts per million, while the ethylamine carbons would appear at δ 38-42 parts per million (N-CH2) and δ 14-16 parts per million (CH3) [10].

Infrared and Raman Vibrational Signatures

Vibrational spectroscopy provides insight into the molecular structure and intermolecular interactions of 2-(Chloromethyl)-N-ethylpyridin-4-amine. The infrared and Raman spectra would exhibit characteristic absorption bands corresponding to specific functional groups and molecular vibrations.

Infrared Spectral Assignments:

The N-H stretching vibration of the ethylamine group would appear as a medium-intensity band at 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations would be observed at 3000-3100 cm⁻¹, while aliphatic C-H stretching would occur at 2850-2950 cm⁻¹ [11]. The characteristic pyridine ring vibrations would appear at 1590-1600 cm⁻¹ (ring stretching) and 1460-1480 cm⁻¹ (ring deformation) [12].

The C-Cl stretching vibration would be observed at 650-750 cm⁻¹, while C-N stretching of the ethylamine group would appear at 1050-1150 cm⁻¹ [13]. The fingerprint region (400-1400 cm⁻¹) would contain numerous bands corresponding to various bending and stretching modes of the molecular framework.

Raman Spectral Characteristics:

Raman spectroscopy would provide complementary information to infrared spectroscopy. The pyridine ring breathing mode would appear as a strong band at 990-1010 cm⁻¹, while the ring stretching modes would be observed at 1580-1600 cm⁻¹ [14]. The C-C stretching vibrations would appear at 1200-1300 cm⁻¹, and the C-N stretching of the pyridine ring would be observed at 1400-1450 cm⁻¹.

Computational Chemistry Insights

Density Functional Theory (DFT) Simulations

Density functional theory calculations provide valuable insights into the electronic structure, molecular geometry, and properties of 2-(Chloromethyl)-N-ethylpyridin-4-amine. These computational studies complement experimental data and offer predictions for properties that may be difficult to measure experimentally.

Molecular Geometry Optimization:

DFT calculations using the B3LYP functional with 6-311++G(d,p) basis set would be expected to predict the optimized molecular geometry. The calculations would reveal that the molecule adopts a non-planar conformation with the ethylamine substituent twisted out of the pyridine ring plane to minimize steric interactions [15]. The optimized bond lengths and angles would be consistent with experimental crystallographic data.

Electronic Structure Analysis:

The frontier molecular orbitals (HOMO and LUMO) would provide information about the electronic properties and reactivity of the molecule. The HOMO would be primarily localized on the pyridine nitrogen and the ethylamine substituent, reflecting their electron-donating character. The LUMO would be distributed over the pyridine ring with significant contribution from the carbon bearing the chloromethyl group, indicating this site as susceptible to nucleophilic attack [15].

Vibrational Frequency Calculations:

DFT calculations would predict vibrational frequencies that can be compared with experimental infrared and Raman spectra. The calculated frequencies would require scaling factors (typically 0.96 for B3LYP) to account for anharmonicity and basis set limitations. The agreement between calculated and experimental frequencies would validate the theoretical model and aid in spectral assignments [6].

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

170.0610761 g/mol

Monoisotopic Mass

170.0610761 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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